

Application Notes: Synthesis and Use of iso-VQA-ACC, a Proteasome Substrate

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Compound of Interest

Compound Name: *iso-VQA-ACC*

Cat. No.: B12388278

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Introduction **iso-VQA-ACC** is a synthetic peptide-based fluorogenic substrate designed for the specific measurement of constitutive proteasome (cP) activity.[1][2][3] It is an invaluable tool for researchers in cell biology, oncology, and drug development for profiling the activity of the ubiquitin-proteasome system.

Molecular Composition and Mechanism of Action **iso-VQA-ACC** is a tripeptide with the sequence Valine-Glutamine-Alanine.[1][4] Its full chemical structure consists of three key components:

- **N-terminal Cap:** A 5-methylisoxazolyl group ("iso") at the N-terminus, which enhances specificity and activity.[5]
- **Peptide Sequence:** The core sequence Val-Gln-Ala (VQA) is recognized and cleaved by the proteasome.
- **C-terminal Fluorophore:** A 7-amino-4-carbamoylmethylcoumarin (ACC) group attached to the C-terminal alanine.

The substrate is non-fluorescent in its intact state. The proteasome's $\beta 5$ subunit specifically cleaves the peptide bond after the alanine residue, releasing the ACC fluorophore. The free ACC molecule exhibits a strong fluorescent signal, which can be quantified to determine the rate of proteasome activity.[5][6] This high selectivity allows for the differentiation of constitutive proteasome activity from that of the immunoproteasome (iP).[6]

Applications

- **Enzyme Kinetics:** Determining the Michaelis-Menten kinetics (K_m and k_{cat}) of purified constitutive proteasomes.[\[5\]](#)
- **High-Throughput Screening (HTS):** Screening chemical libraries for potential inhibitors or activators of the constitutive proteasome.
- **Cellular Activity Profiling:** Measuring the $\beta 5$ activity of the constitutive proteasome in cell lysates to study proteasome function in different cell types or disease states.[\[6\]](#)
- **Specificity Studies:** Comparing the activity of the constitutive proteasome and immunoproteasome using **iso-VQA-ACC** in parallel with immunoproteasome-specific substrates.[\[6\]](#)

Summary of Chemical Data

The following table summarizes the key properties of the **iso-VQA-ACC** peptide substrate.

Property	Value	Reference(s)
Full Sequence	iso-Val-Gln-Ala-{ACC}	[1] [4]
Molecular Formula	C ₂₉ H ₃₅ N ₇ O ₉	[1] [2]
Molecular Weight	625.63 g/mol	[1] [4]
Target Enzyme	Constitutive Proteasome ($\beta 5$ subunit)	[5] [6]
Formulations	Available as free base, TFA salt, or acetate salt	[1] [3] [4]

Protocol: Solid-Phase Synthesis of iso-VQA-ACC

This protocol details the synthesis of **iso-VQA-ACC** using standard Fmoc-based solid-phase peptide synthesis (SPPS). The procedure is adapted from methodologies described for preparing similar fluorogenic proteasome substrates.[\[6\]](#)

Materials and Reagents

- ACC-substituted Rink Amide resin
- Fmoc-Ala-OH, Fmoc-Gln(Trt)-OH, Fmoc-Val-OH
- 5-methylisoxazole-3-carboxylic acid
- Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- Base: 2,4,6-Collidine or N,N-Diisopropylethylamine (DIPEA)
- Solvent: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
- Deprotection Solution: 20% (v/v) Piperidine in DMF
- Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
- Reverse-phase HPLC system for purification
- Mass spectrometer for analysis

Procedure

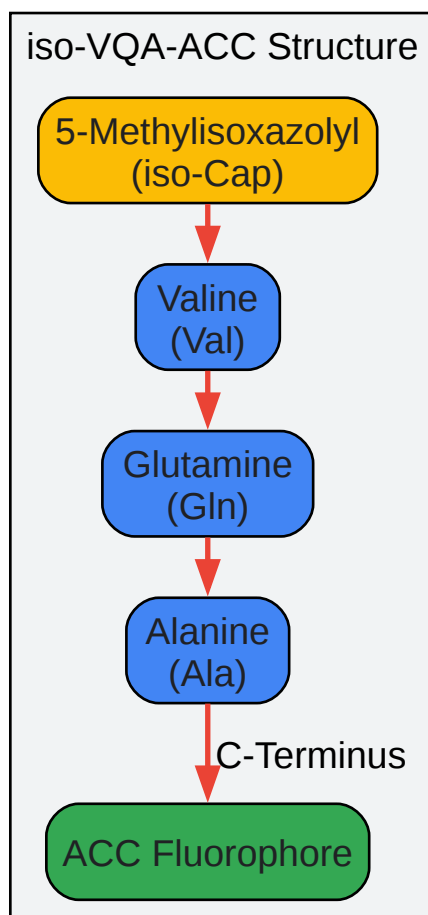
- Resin Preparation:
 - Swell the ACC-substituted Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.
 - Drain the DMF.
- Coupling of P1 Alanine (Fmoc-Ala-OH):
 - This is a critical step requiring extended coupling time.
 - Prepare a solution of Fmoc-Ala-OH (5 eq.), HATU (5 eq.), and 2,4,6-collidine (5 eq.) in DMF.

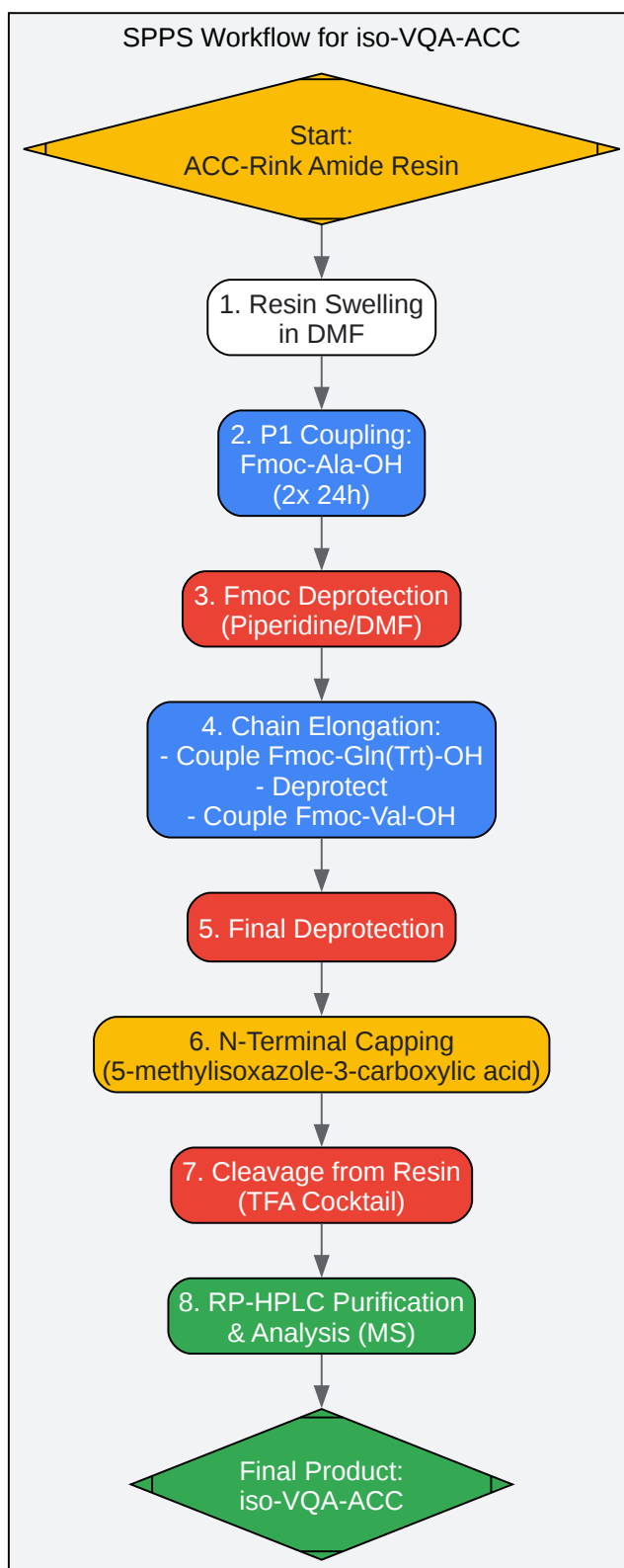
- Add the solution to the resin and allow it to react for 24 hours.
- Drain the vessel, wash thoroughly with DMF, and repeat the coupling with fresh reagents for a second 24-hour period ("double coupling").^[6]
- Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
- Fmoc Deprotection:
 - Add 20% piperidine in DMF to the resin and react for 5 minutes.
 - Drain and add fresh deprotection solution for an additional 15 minutes.
 - Drain and wash the resin thoroughly with DMF (5x).
- Chain Elongation (Coupling of Gln and Val):
 - Glutamine Coupling: Dissolve Fmoc-Gln(Trt)-OH (3-5 eq.), HATU (3-5 eq.), and collidine or DIPEA (6-10 eq.) in DMF. Add to the resin and react for 2-4 hours. Wash thoroughly.
 - Fmoc Deprotection: Repeat Step 3.
 - Valine Coupling: Dissolve Fmoc-Val-OH (3-5 eq.), HATU (3-5 eq.), and collidine or DIPEA (6-10 eq.) in DMF. Add to the resin and react for 2-4 hours. Wash thoroughly.
 - Final Fmoc Deprotection: Repeat Step 3 to expose the N-terminal amine of valine.
- N-Terminal Capping:
 - Prepare a solution of 5-methylisoxazole-3-carboxylic acid (3-5 eq.), HATU (3-5 eq.), and collidine or DIPEA (6-10 eq.) in DMF.
 - Add the solution to the resin and react for 4-6 hours or until completion (monitor with a Kaiser test).
 - Wash the resin with DMF (3x), DCM (3x), and finally dry the resin under vacuum.
- Cleavage and Global Deprotection:

- Prepare the cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H₂O).
- Add the cocktail to the dried resin and allow it to react for 2-3 hours at room temperature with gentle agitation.
- Filter the resin and collect the filtrate.
- Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and dry the crude product.
- Purification and Analysis:
 - Dissolve the crude peptide in a suitable solvent (e.g., DMSO, or Acetonitrile/Water mixture).
 - Purify the peptide using preparative reverse-phase HPLC with a C18 column.
 - Analyze the collected fractions by mass spectrometry to confirm the identity of the product (Expected M+H⁺: ~626.6).
 - Lyophilize the pure fractions to obtain the final product as a white powder.

Visualizations

The following diagrams illustrate the logical structure of the **iso-VQA-ACC** molecule and the workflow for its synthesis.





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